Spectroscopic Profiling and Structural Elucidation of 1-Bromo-2-ethynyl-4-methylbenzene: A Technical Guide
Spectroscopic Profiling and Structural Elucidation of 1-Bromo-2-ethynyl-4-methylbenzene: A Technical Guide
Executive Summary
1-Bromo-2-ethynyl-4-methylbenzene (CAS: 2196194-33-7) is a highly versatile, ortho-halogenated phenylacetylene building block. With a molecular formula of C 9 H 7 Br and a molecular weight of 195.06 g/mol , it serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), organic semiconductors, and unsymmetric dibenzothienodithiophenes[1]. Commercially available through specialized chemical suppliers[2], this compound requires stringent spectroscopic verification prior to use in sensitive catalytic cycles to ensure the absence of homocoupled diyne byproducts.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) for 1-bromo-2-ethynyl-4-methylbenzene, detailing the causality behind its structural elucidation and providing self-validating experimental protocols for researchers and drug development professionals.
Structural Rationale & Electronic Environment
The molecule features a 1,2,4-trisubstituted benzene ring, which creates a highly specific electronic environment that dictates its spectroscopic signatures:
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C1 Bromine (-I, +R effects): The bromine atom acts as a weak deactivator via inductive withdrawal but donates electron density via resonance. This heavily shields the ortho and para positions, shifting the adjacent proton signals.
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C2 Ethynyl Group (Diamagnetic Anisotropy): The linear, sp-hybridized alkyne moiety generates a distinct magnetic shielding cone. This anisotropy significantly affects the chemical shift of the terminal alkyne proton and the adjacent aromatic proton (H-3).
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C4 Methyl Group (+I effect): The methyl group provides mild electron donation, subtly shifting the electron density of the ring and providing a distinct, easily identifiable singlet in the aliphatic region of the 1 H NMR spectrum.
Workflow for the multimodal spectroscopic validation of the target compound.
Spectroscopic Data Profiling
The following tables summarize the quantitative spectroscopic data expected for high-purity 1-bromo-2-ethynyl-4-methylbenzene. The assignments are grounded in the fundamental principles of nuclear magnetic resonance and mass spectrometry.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Causality |
| ~7.45 | Doublet (d) | 8.2 | 1H | H-6: Deshielded by the adjacent electronegative bromine atom. |
| ~7.35 | Doublet (d) | 2.0 | 1H | H-3: Meta-coupled to H-5. Shifted by the alkyne's anisotropic cone. |
| ~7.05 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | H-5: Ortho-coupled to H-6 and meta-coupled to H-3. |
| ~3.35 | Singlet (s) | - | 1H | C≡C-H: Terminal alkyne proton. Highly specific shift due to sp-hybridization. |
| ~2.30 | Singlet (s) | - | 3H | -CH 3 : Aliphatic methyl protons at the C4 position. |
Table 2: 13 C NMR Data (101 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~137.5 | Quaternary (C) | C-4: Attached to the electron-donating methyl group. |
| ~134.5, 132.0, 130.0 | Methine (CH) | C-3, C-6, C-5: Aromatic carbons bearing protons. |
| ~124.5 | Quaternary (C) | C-2: Attached to the ethynyl group. |
| ~122.5 | Quaternary (C) | C-1: Attached to the bromine atom (heavy atom effect). |
| ~82.0 | Quaternary (C) | -C≡ Internal alkyne carbon. |
| ~81.5 | Methine (CH) | ≡CH Terminal alkyne carbon. |
| ~20.8 | Primary (CH 3 ) | -CH 3 : Aliphatic methyl carbon[1]. |
Table 3: IR and Mass Spectrometry (MS) Signatures
| Technique | Key Signal / m/z | Interpretation & Causality |
| IR (ATR) | 3290 cm −1 | Terminal Alkyne C-H Stretch: Sharp, strong peak due to the stiff sp C-H bond. |
| IR (ATR) | 2110 cm −1 | C≡C Stretch: Weak to medium absorption typical of terminal alkynes. |
| IR (ATR) | 1040 cm −1 | C-Br Stretch: Characteristic halogen-carbon vibrational mode. |
| MS (EI) | m/z 194 / 196 | Molecular Ion [M] + : Exhibits a classic 1:1 isotopic doublet due to the natural abundance of 79 Br (50.69%) and 81 Br (49.31%). |
| MS (EI) | m/z 115 | Base Peak [M - Br] + : Loss of the bromine radical yields a highly stable C 9 H 7+ cation (often rearranging to an indenyl cation). |
Experimental Protocols & Workflows
Protocol A: Regioselective Synthesis via Sonogashira Cross-Coupling
The synthesis of 1-bromo-2-ethynyl-4-methylbenzene typically exploits the differential reactivity of carbon-halogen bonds. Starting from 1-bromo-2-iodo-4-methylbenzene, the palladium catalyst preferentially undergoes oxidative addition at the weaker C-I bond (bond dissociation energy ~238 kJ/mol) over the C-Br bond (~336 kJ/mol). This thermodynamic causality ensures that the alkyne is installed exclusively at the C2 position, leaving the C1 bromine intact for downstream transformations[1].
Regioselective Sonogashira cross-coupling and subsequent desilylation pathway.
Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon to prevent the oxidative Glaser coupling of the alkyne.
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Reagent Loading: Add 1-bromo-2-iodo-4-methylbenzene (1.0 equiv), Pd(PPh 3 ) 2 Cl 2 (0.02 equiv), and CuI (0.04 equiv).
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Solvent & Base: Dissolve the mixture in degassed triethylamine (Et 3 N) and tetrahydrofuran (THF) (1:1 v/v). The Et 3 N acts as both the solvent and the base required to neutralize the HI byproduct.
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Alkyne Addition: Slowly add trimethylsilylacetylene (TMS-acetylene) (1.1 equiv) dropwise at 0 °C. Causality: Slow addition prevents localized high concentrations of the alkyne, minimizing homocoupling.
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Reaction & Workup: Stir at room temperature for 4 hours. Filter through a Celite pad to remove palladium and copper salts.
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Desilylation (Deprotection): Dissolve the crude TMS-protected intermediate in methanol. Add K 2 CO 3 (2.0 equiv) and stir for 2 hours at room temperature to cleave the labile C-Si bond, yielding the terminal alkyne.
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Purification: Purify via silica gel flash chromatography (using hexanes/petroleum ether as the eluent) to isolate the target compound as a pale yellow oil[1].
Protocol B: Self-Validating High-Fidelity NMR Acquisition
To ensure the trustworthiness of the NMR data, the acquisition protocol must operate as a self-validating system.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) spiked with 0.03% v/v Tetramethylsilane (TMS).
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System Validation (Lock & Shim): Insert the NMR tube into the spectrometer (e.g., 400 MHz). Establish a deuterium lock on the CDCl 3 solvent peak to stabilize the magnetic field frequency. Perform gradient shimming to ensure magnetic field homogeneity (target a line width of < 1.0 Hz for the TMS peak).
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Calibration: The internal TMS standard validates the chemical shift calibration for every run, anchoring the spectrum exactly at 0.00 ppm.
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Acquisition Parameters: Run a pre-acquisition dummy scan (ds=2) to establish steady-state magnetization. Acquire 16 transients (ns=16) for 1 H NMR with a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the protons, preventing integration errors.
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Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to optimize the signal-to-noise ratio without compromising resolution.
